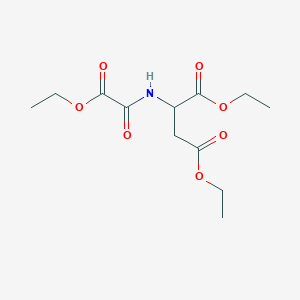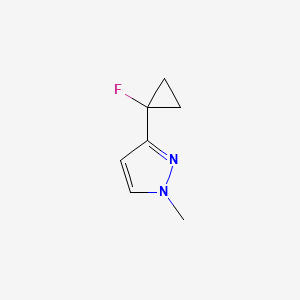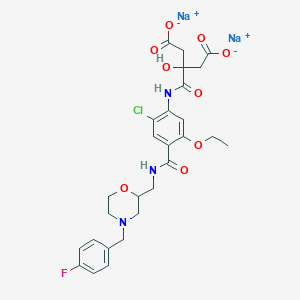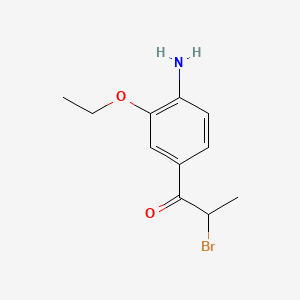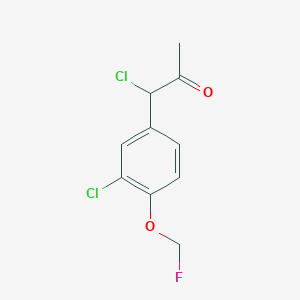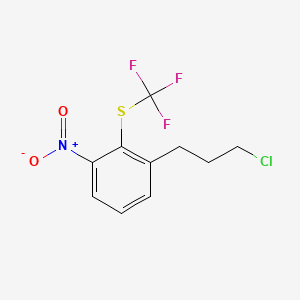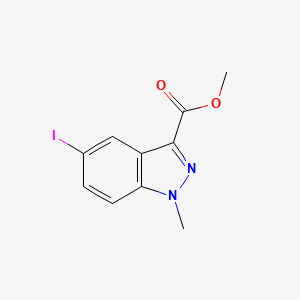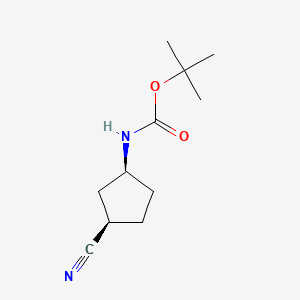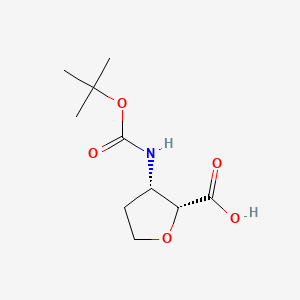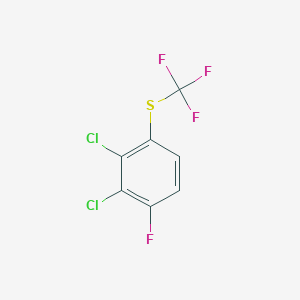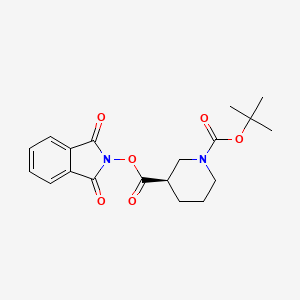
(R)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring and an isoindoline moiety
Méthodes De Préparation
The synthesis of 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the isoindoline group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include:
- tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate
- N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their reactivity and applications .
Propriétés
Formule moléculaire |
C19H22N2O6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3R)-piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
Clé InChI |
WILLJCBWFCKAFV-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


